6-Bromoindole

Vue d'ensemble

Description

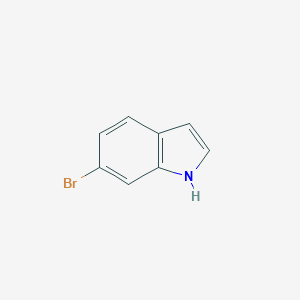

6-Bromo-1H-indole is an indole derivative, characterized by the presence of a bromine atom at the 6th position of the indole ring. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Applications De Recherche Scientifique

6-Bromo-1H-indole has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

6-Bromoindole, also known as 6-bromo-1H-indole, is an indole derivative Indole derivatives are known to interact with various biological targets, including enzymes and receptors, due to their structural similarity to many bioactive molecules .

Mode of Action

It is known to undergo palladium-catalyzed reactions with certain compounds such as 2-(4-fluorophenyl)ethylpiperazine, leading to the formation of carbonylation products . This suggests that this compound may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Biochemical Pathways

For instance, they can be converted into halogenated and oxygenated derivatives through biocatalytic processes . These derivatives can have various bioactivities and therapeutic potentials.

Result of Action

Bromoindoles have been found to inhibit biofilm formation in certain bacterial strains, suggesting that this compound may have similar antibacterial properties .

Analyse Biochimique

Biochemical Properties

6-Bromoindole is an important starter in 6-substituted indole chemistry . It has been used in the synthesis of various indole derivatives, including 6-alkylthioindole, 3-acetoxy-6-bromoindole, 6,6′-dibromoindigo (Tyrian purple), 6-acylindoles, and tert-butyl this compound-1-carboxylate . These derivatives can interact with various enzymes, proteins, and other biomolecules, altering their function and participating in various biochemical reactions .

Cellular Effects

The cellular effects of this compound and its derivatives can vary depending on the specific derivative and the type of cells involved. For instance, some bromoindoles have been found to inhibit the formation of biofilms by Escherichia coli O157:H7, a pathogenic strain of bacteria . This suggests that this compound and its derivatives could influence cell function by modulating biofilm formation, a key aspect of bacterial survival and pathogenicity .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with various biomolecules. For instance, it undergoes a palladium-catalyzed reaction with 2-(4-fluorophenyl)ethylpiperazine to afford carbonylation products . This suggests that this compound can participate in complex chemical reactions, potentially leading to changes in gene expression, enzyme activation or inhibition, and other molecular effects .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, bromoindoles have been found in marine sediment and water samples, with concentrations up to 40,000 ng g −1 total organic carbon for 4-bromophenol . This suggests that this compound could have long-term effects on cellular function, possibly due to its stability and resistance to degradation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a study involving the treatment of human nasopharyngeal squamous cell carcinoma cells grown as xenografts in SCID mice, a single administration of 200mgkg –1 prodrug was used .

Metabolic Pathways

This compound can be involved in various metabolic pathways. For instance, it can be produced from indole through biocatalytic approaches . Indole can be produced from glucose or tryptophan by fermentation, and then converted into halogenated and oxygenated derivatives, including this compound, by microbial cell factories .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromoindole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve good yields .

Industrial Production Methods: In industrial settings, the preparation of this compound may involve more scalable and efficient methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further improve the industrial production process .

Analyse Des Réactions Chimiques

Types of Reactions: 6-Bromo-1H-indole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Palladium-Catalyzed Reactions: It can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

Palladium-Catalyzed Reactions: Reagents include palladium catalysts, ligands, and bases like potassium carbonate or sodium hydroxide.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, products can include various substituted indoles.

Cross-Coupling Products: Products include biaryl compounds or other complex structures formed through carbon-carbon bond formation.

Comparaison Avec Des Composés Similaires

- 6-Fluoro-1H-indole

- 6-Chloro-1H-indole

- 6-Iodo-1H-indole

Comparison: 6-Bromo-1H-indole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its halogenated counterparts, such as 6-fluoro-1H-indole or 6-chloro-1H-indole, the bromine atom provides different steric and electronic effects, potentially leading to distinct chemical and biological properties .

Propriétés

IUPAC Name |

6-bromo-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWGHOPSCKCTPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350299 | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52415-29-9 | |

| Record name | 6-Bromoindole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52415-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromoindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 6-bromoindole?

A1: The molecular formula of this compound is C8H6BrN, and its molecular weight is 196.04 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: The structure of this compound has been elucidated using various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and mass spectrometry. [, , ] These techniques provide valuable information about the compound's structure, functional groups, and purity. For detailed spectroscopic data, refer to the cited research articles.

Q3: What biological activities have been reported for this compound and its derivatives?

A3: Research indicates that this compound and its derivatives exhibit a range of biological activities, including:

- Antioxidant and Tyrosinase Inhibitory Activity: this compound derivatives, specifically adenosine and ethyl-α-D-glucopyranoside isolated from the sea cucumber Stichopus japonicus, have demonstrated antioxidant and tyrosinase inhibitory properties. []

- Anti-inflammatory Activity: Studies have shown that this compound, along with other brominated indoles, possess anti-inflammatory properties. This activity is linked to the inhibition of nitric oxide (NO), tumor necrosis factor α (TNFα), and prostaglandin E2 (PGE2) production. [, ]

- Antibacterial Activity: Certain this compound derivatives have displayed antibacterial activity against various bacterial strains, including Staphylococcus aureus and multidrug-resistant isolates. [, , , , ]

- Antifouling Activity: this compound has shown promising antifouling activity against marine diatom species, suggesting its potential use in preventing biofouling. []

- Cytotoxicity: Some this compound derivatives have exhibited cytotoxic activity against cancer cell lines, indicating potential anticancer properties. [, , ]

Q4: How does this compound exert its anti-inflammatory effects?

A4: Research suggests that this compound exerts its anti-inflammatory effects by inhibiting the NFκB pathway. This pathway plays a crucial role in regulating the immune response and inflammation. By suppressing NFκB translocation, this compound effectively reduces the production of pro-inflammatory cytokines. []

Q5: What is the significance of this compound's antifouling activity?

A5: Biofouling, the accumulation of marine organisms on submerged surfaces, poses a significant challenge in various industries, including shipping and aquaculture. The discovery of this compound's antifouling activity against marine diatoms suggests its potential as an environmentally friendly alternative to traditional, often toxic, antifouling agents. []

Q6: What are the common synthetic routes for preparing this compound?

A6: this compound can be synthesized through various methods, including:

- Direct Bromination: This method involves the direct bromination of indole using bromine or N-bromosuccinimide (NBS) under controlled conditions to achieve regioselective bromination at the 6-position. [, , , , , , , , , , ]

- Multi-step Synthesis: More complex derivatives may require multi-step synthetic approaches involving protection and deprotection strategies, coupling reactions, and other transformations. [, , , , , , , , ]

Q7: How do structural modifications of this compound impact its activity?

A7: Structural modifications of this compound can significantly influence its biological activity. For instance: * Halogenation: Introducing different halogens at the 6-position can alter the compound's potency and selectivity. [, , ] * N-substitution: Adding substituents to the nitrogen atom of the indole ring can modify the compound's physicochemical properties and interactions with biological targets. [, , , , , ] * Functional group modifications: Altering the functional groups attached to the indole ring can lead to derivatives with distinct pharmacological profiles. [, , , , , , ]

Q8: How does this compound interact with its biological targets?

A8: The specific mechanisms of action of this compound and its derivatives can vary depending on the target and the compound's structure. Potential mechanisms include:

- Enzyme Inhibition: this compound derivatives may inhibit specific enzymes involved in various biological pathways, such as those involved in inflammation, bacterial growth, or tyrosinase activity. [, , , , , ]

- DNA Intercalation: Certain this compound alkaloids have been reported to interact with DNA, potentially influencing gene expression and cellular processes. []

Q9: Are there known resistance mechanisms against this compound's antibacterial activity?

A9: While specific resistance mechanisms against this compound are not extensively documented in the provided research, it's important to note that bacteria can develop resistance to antibacterial agents through various mechanisms, including mutations in target enzymes, efflux pumps, and enzymatic degradation. Further research is crucial to understand and mitigate potential resistance development.

Q10: What is the toxicological profile of this compound?

A10: While the provided research highlights the biological activities of this compound and its derivatives, it's essential to conduct comprehensive toxicological studies to assess potential adverse effects. These studies should evaluate acute and chronic toxicity, genotoxicity, and other relevant parameters.

Q11: What are the environmental implications of using this compound and its derivatives?

A11: The potential environmental impact of this compound and its derivatives should be thoroughly assessed before widespread use. Studies should evaluate the compound's biodegradability, bioaccumulation potential, and toxicity to aquatic organisms. Sustainable practices, such as responsible waste management and the exploration of biodegradable alternatives, are crucial to minimize ecological risks. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R,5S)-2-[(4-fluorophenyl)methyl]-6-methyl-5-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-oxoheptanoic acid](/img/structure/B116594.png)

![Isothiazolo[4,5-b]pyridine, 3-methyl-(9CI)](/img/structure/B116600.png)

![(1S,2S,3R,4Z,6Z,10S,12Z,14Z)-10-[(5S,6R,7R,8S,9S)-5,7-Dihydroxy-9-methoxy-6,8-dimethyldecan-2-YL]-2,17-dihydroxy-3,5,7-trimethyl-9,19-dioxabicyclo[16.1.0]nonadeca-4,6,12,14-tetraen-8-one](/img/structure/B116612.png)

![(2E,4S)-4-[(tert-Butyloxycarbonyl)amino]-5-[(3S)-2-oxo-3-pyrrolidinyl]-2-pentenoic Acid Eethyl Ester](/img/structure/B116616.png)

![Dimethyl (2R,4S)-2-(cyanomethyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pentanedioate](/img/structure/B116620.png)

![Ethanone, 1-[1-(dimethylamino)-1,2,3,4-tetrahydro-2-pyridinyl]-(9CI)](/img/structure/B116621.png)